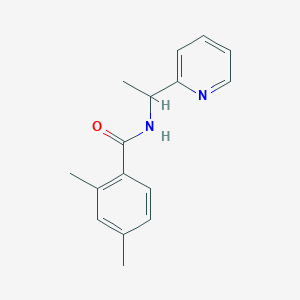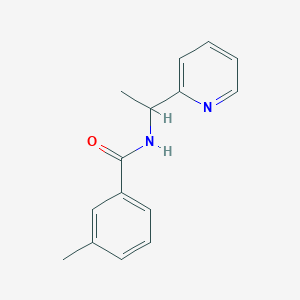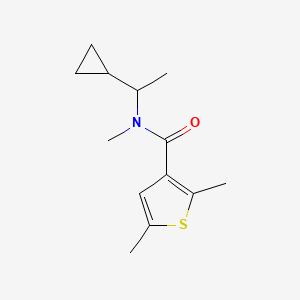![molecular formula C16H18N2O B7488718 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7488718.png)
3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of amides. This compound features a benzamide core substituted with two methyl groups at the 3 and 5 positions, and an N-substituent that includes a pyridin-2-yl ethyl group. The presence of the pyridine ring and the benzamide structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzoic acid with 2-aminopyridine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, often at room temperature, to form the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic systems, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in metalloprotein studies. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the methyl groups on the benzene ring, which may affect its reactivity and biological activity.
3,5-dimethylbenzamide: Lacks the pyridin-2-yl ethyl group, which may reduce its ability to interact with certain biological targets.
N-(pyridin-2-yl)ethylbenzamide: Similar structure but without the methyl groups on the benzene ring
Uniqueness
3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of both the pyridin-2-yl ethyl group and the 3,5-dimethyl substitution on the benzene ring. This combination of structural features enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1-pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-12(2)10-14(9-11)16(19)18-13(3)15-6-4-5-7-17-15/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWQRJXEDWKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7488647.png)
![3-[(3-Chlorophenyl)methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7488655.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7488667.png)

![2-[[4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-propylpropanamide](/img/structure/B7488692.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7488697.png)




![3,4-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7488714.png)

![(3,5-Dimethylpiperidin-1-yl)-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B7488719.png)
